3-NitrobenzoicAcidForSynthesis
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Overview
Description
3-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H. It is an aromatic compound and under standard conditions, it appears as an off-white solid. The two substituents are in a meta position with respect to each other, giving it the alternative name of meta-nitrobenzoic acid. This compound is significant as it serves as a precursor to 3-aminobenzoic acid, which is used in the preparation of various dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoic acid is primarily prepared by the nitration of benzoic acid at low temperatures. During this process, both 2-nitrobenzoic acid and 4-nitrobenzoic acid are produced as side products, with yields of approximately 20% and 1.5% respectively . The carboxylic acid functional groups are electron-withdrawing, directing substituents to a meta position during electrophilic aromatic substitution reactions, which explains this regiochemistry .
Another synthetic route involves the nitration of methyl benzoate, followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated . A further synthesis involves the oxidation of 3-nitrobenzaldehyde .
Industrial Production Methods: In industrial settings, the nitration of benzoic acid is typically carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is controlled at low temperatures to maximize the yield of 3-nitrobenzoic acid and minimize the formation of side products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzoic acid.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Typical conditions involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-nitrobenzoic acid exerts its effects involves its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the aromatic ring. This electron-withdrawing effect stabilizes the conjugate base of the carboxylic acid, making 3-nitrobenzoic acid more acidic than benzoic acid . The compound’s reactivity in various chemical reactions is largely determined by the presence of these functional groups.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Prepared by the oxidation of 2-nitrotoluene, it is used in organic synthesis and as a reagent for preserving amine groups.
4-Nitrobenzoic acid: A precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Uniqueness of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid is unique due to its meta positioning of the nitro and carboxylic acid groups, which significantly influences its chemical reactivity and applications. This positioning makes it particularly useful as a precursor to 3-aminobenzoic acid, a compound with significant applications in dye synthesis .
Properties
CAS No. |
121-92-3 |
---|---|
Molecular Formula |
C9H18BNO3 |
Molecular Weight |
0 |
Synonyms |
3-NitrobenzoicAcidForSynthesis |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.